An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid
This guide provides a comprehensive overview of the molecular weight and key physicochemical properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, a heterocyclic compound of interest in drug discovery and medicinal chemistry. The following sections detail the compound's structural features, its predicted and experimentally determined properties, and the methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Weight
(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a substituted pyrazine derivative. Its structure incorporates a cyclopropyl group, a pyrazinylmethyl moiety, and an amino acetic acid side chain. This unique combination of functional groups dictates its chemical behavior and biological activity.
The molecular formula of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is C₁₀H₁₃N₃O₂ .
The molecular weight is calculated as follows:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol
-
Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight: 207.233 g/mol
A related compound, [(Pyrazin-2-ylmethyl)-amino]-acetic acid, which lacks the cyclopropyl group, has a molecular weight of 167.17 g/mol .[1] Another similar structure, 2-[Cyclopropyl(methyl)amino]acetic acid, has a molecular weight of 129.16 g/mol .[2]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4]
Table 1: Summary of Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Significance in Drug Discovery |
| Molecular Weight | 207.233 g/mol | Influences diffusion and transport across biological membranes. |
| logP (Lipophilicity) | Predicted: ~ -1.0 to 0.5 | Affects solubility, permeability, and plasma protein binding.[5][6] |
| Aqueous Solubility | Predicted: Moderate to High | Crucial for absorption and formulation development.[7] |
| pKa (Acid Dissociation Constant) | Predicted: ~3-4 (acid), ~5-6 (base) | Determines the ionization state at physiological pH, impacting solubility and receptor binding.[8] |
Lipophilicity (logP)
-
[(Pyrazin-2-ylmethyl)-amino]-acetic acid has a calculated XLogP3 of -3.5, indicating high hydrophilicity.[1]
-
2-[Cyclopropyl(methyl)amino]acetic acid has a calculated XLogP3 of -1.9.[2]
The presence of the lipophilic cyclopropyl group in the target molecule will likely increase the logP compared to its analog without this group. Therefore, the predicted logP for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is estimated to be in the range of -1.0 to 0.5, suggesting a relatively hydrophilic to moderately lipophilic character.
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method remains a gold standard for measuring thermodynamic solubility.[10]
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.
-
Dissolution: Dissolve a precisely weighed amount of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Diagram 1: Experimental Workflow for Shake-Flask logP Determination
Caption: Workflow for determining the octanol-water partition coefficient (logP).
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and bioavailability.[13][14] Poorly soluble compounds often exhibit low oral bioavailability.[7] The presence of ionizable groups (the carboxylic acid and the pyrazine nitrogens) in (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid suggests that its solubility will be pH-dependent.
Experimental Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the solid compound to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[10]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like LC-UV or LC-MS/MS.[10]
-
Solid-State Analysis: It is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or salt disproportionation) using techniques like X-ray powder diffraction (XRPD).[10]
High-throughput kinetic solubility assays, such as nephelometry, can also be employed for rapid screening, though these reflect metastable conditions.[10][15]
Diagram 2: Factors Influencing Aqueous Solubility
Caption: Key factors that influence the aqueous solubility of a compound.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[8] This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target.[4][16] (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid has both an acidic functional group (carboxylic acid) and basic nitrogen atoms in the pyrazine ring and the amino group.
-
The carboxylic acid is expected to have a pKa in the range of 3-4 .
-
The pyrazine nitrogens are weakly basic, and the tertiary amine will also contribute to the basicity. The most basic nitrogen is likely to have a pKa in the range of 5-6 .
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Alternatively, UV-spectrophotometric methods or capillary electrophoresis can be used for pKa determination.
Synthesis and Characterization
The synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid would likely involve multi-step organic synthesis. A plausible route could involve the reaction of 2-(chloromethyl)pyrazine with cyclopropylamine, followed by a reaction with a protected form of bromoacetic acid and subsequent deprotection. The synthesis of related pyrazine and cyclopropyl-containing compounds has been described in the literature.[17][18][19][20]
Characterization of the final product would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a small molecule with a molecular weight of 207.233 g/mol . Its physicochemical properties, including a predicted logP in the hydrophilic to moderately lipophilic range and pH-dependent aqueous solubility, are critical for its potential as a drug candidate. The presence of both acidic and basic functional groups will influence its behavior in biological systems. The experimental protocols outlined in this guide provide a framework for the accurate determination of these essential properties, which are fundamental to any drug discovery and development program.
References
-
PubChem. 2-[Cyclopropyl(methyl)amino]acetic acid. [Link]
-
PubChem. [(Pyrazin-2-ylmethyl)-amino]-acetic acid. [Link]
-
American Elements. Pyrazines. [Link]
-
ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
PMC. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]
-
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]
-
Wiley Online Library. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
PMC. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
-
PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]
-
ResearchGate. Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Google Patents. High throughput HPLC method for determining Log P values.
-
Raytor. How Drug Physical and Chemical Properties Impact Effectiveness. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
-
PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]
-
JBINO. physicochemical property of drug molecules with respect to drug actions. [Link]
-
Encyclopedia.pub. Nitrogen Containing Heterocycles. [Link]
-
ResearchGate. (PDF) Log P in Encyclopedia of Physical Organic Chemistry. [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Raytor. What are the physicochemical properties affecting drug distribution?. [Link]
-
Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
-
Royal Society of Chemistry. Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives. [Link]
-
Moshang Chemical. N-cyclopropyl-4-{6-(pyridin-4-yl)-8-[(pyridin-4-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide. [Link]
Sources
- 1. [(Pyrazin-2-ylmethyl)-amino]-acetic acid | C7H9N3O2 | CID 62763044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2 | CID 43265135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbino.com [jbino.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. raytor.com [raytor.com]
- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 12. longdom.org [longdom.org]
- 13. rheolution.com [rheolution.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
